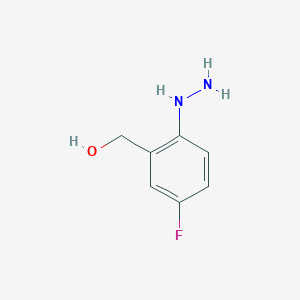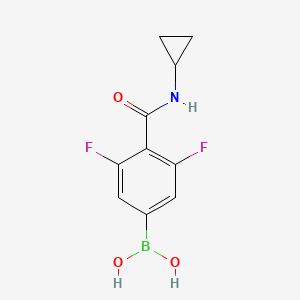
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropylcarbamoyl and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve the use of organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce new functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the presence of the cyclopropylcarbamoyl and difluoro groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group, lacking the cyclopropylcarbamoyl and difluoro substitutions.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the cyclopropylcarbamoyl group, offering different reactivity and applications.
Cyclopropylboronic acid: Features a cyclopropyl group attached directly to the boronic acid, without the phenyl ring or difluoro substitutions.
Uniqueness
The uniqueness of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclopropylcarbamoyl group can enhance the compound’s stability and binding affinity, while the difluoro substitutions can influence its electronic properties and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C10H10BF2NO3 |
|---|---|
Peso molecular |
241.00 g/mol |
Nombre IUPAC |
[4-(cyclopropylcarbamoyl)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C10H10BF2NO3/c12-7-3-5(11(16)17)4-8(13)9(7)10(15)14-6-1-2-6/h3-4,6,16-17H,1-2H2,(H,14,15) |
Clave InChI |
IMMFRDFYMGZGRO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)F)C(=O)NC2CC2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B14037674.png)
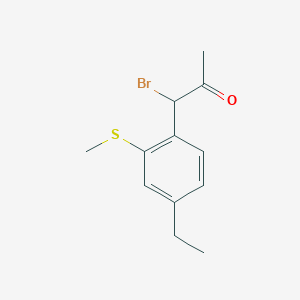
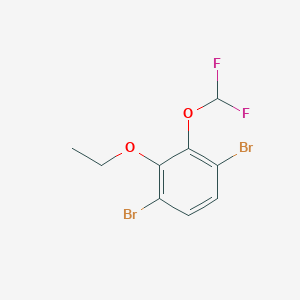

![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)

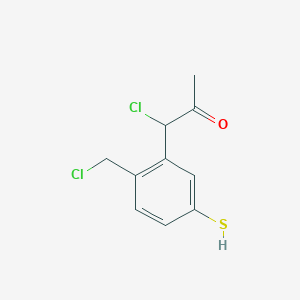
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)


![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)

